2-bromo-N-cyclohexylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-cyclohexylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGIFYWNZXHYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo N Cyclohexylbenzamide
Amidation Approaches from 2-Bromobenzoic Acid Derivatives
This class of synthesis starts with an aromatic core that already contains the bromine atom at the C2 position. The key transformation is the formation of the amide bond between the 2-bromobenzoyl group and cyclohexylamine (B46788).
A direct and common method for forming the amide bond is through the acylation of cyclohexylamine with a 2-bromobenzoyl halide, typically 2-bromobenzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is generally efficient and proceeds under mild conditions.
The process begins with the conversion of 2-bromobenzoic acid to its more reactive acid chloride derivative. This is often accomplished by refluxing the carboxylic acid with thionyl chloride (SOCl₂), a standard and effective method for this transformation. researchgate.net The excess thionyl chloride is typically removed by distillation after the reaction is complete.
The resulting 2-bromobenzoyl chloride is then reacted with cyclohexylamine. To neutralize the hydrochloric acid (HCl) byproduct generated during the acylation, a base is required. Typically, an excess of the amine substrate (cyclohexylamine) or an auxiliary base like triethylamine (B128534) or pyridine (B92270) is used. The reaction is often performed in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) at temperatures ranging from 0 °C to room temperature to control the exothermic reaction. chemicalbook.com This approach provides the target compound in high yield and purity after standard workup and purification procedures. researchgate.net
Table 1: Representative Conditions for Acyl Halide-Amine Coupling
| Acyl Halide | Amine | Base | Solvent | Temperature | Typical Reaction Time |
|---|---|---|---|---|---|
| 2-Bromobenzoyl chloride | Cyclohexylamine | Triethylamine or excess Cyclohexylamine | Dichloromethane (CH₂Cl₂) | 0 °C to 20 °C | 1-3 hours |
Beyond acyl halides, direct coupling of 2-bromobenzoic acid with cyclohexylamine can be achieved using a wide array of modern amide bond-forming reagents. These methods avoid the need to prepare the acyl chloride separately but require a coupling agent to activate the carboxylic acid.
Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which is then readily attacked by the amine.
Another approach involves the use of Lewis acids like titanium(IV) chloride (TiCl₄) to mediate the condensation between the carboxylic acid and the amine, often performed in a solvent like pyridine at elevated temperatures. masterorganicchemistry.com While effective, these methods can require stoichiometric amounts of the mediating agent. masterorganicchemistry.com The choice of coupling agent and conditions is often optimized to maximize yield and minimize side reactions, providing a versatile alternative to the acyl halide route.
Regioselective Bromination of N-cyclohexylbenzamide Precursors
An alternative synthetic strategy involves forming the N-cyclohexylbenzamide precursor first, followed by the introduction of the bromine atom onto the aromatic ring. The primary challenge of this approach is controlling the regioselectivity of the bromination. The N-cyclohexylamido group (–CONH-cyclohexyl) is an ortho-, para-directing group in electrophilic aromatic substitution. researchgate.net Consequently, classical bromination with reagents like Br₂ often yields a mixture of the 2-bromo (ortho) and 4-bromo (para) isomers, with the para product frequently predominating due to reduced steric hindrance. researchgate.net
To overcome this, modern synthetic methods employ directing-group strategies to achieve high selectivity for the ortho position. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. Catalysts based on palladium (Pd) or rhodium (Rh) can selectively functionalize the C-H bond at the ortho position relative to the amide directing group. organic-chemistry.orgrsc.org
For example, a palladium(II) catalyst can coordinate to the amide oxygen, positioning the metal center in proximity to the ortho C-H bond. organic-chemistry.org In the presence of a suitable bromine source, such as N-bromosuccinimide (NBS), this facilitates selective bromination at the C2 position. rsc.org A similar strategy involves a BBr₃-mediated borylation directed by the amide, followed by an oxidative halodeboronation to install the bromine atom specifically at the ortho position. researchgate.net These advanced methods provide excellent regioselectivity, making them highly valuable for the specific synthesis of the 2-bromo isomer.
Table 2: Comparison of Bromination Methods for N-cyclohexylbenzamide
| Method | Brominating Agent | Key Features | Primary Product(s) |
|---|---|---|---|
| Classical Electrophilic Bromination | Br₂ with Lewis Acid | Simple conditions, low cost | Mixture of 2-bromo and 4-bromo isomers |
| Directed C-H Activation | N-Bromosuccinimide (NBS) | Requires Pd(II) or Rh(III) catalyst; high regioselectivity | Predominantly 2-bromo-N-cyclohexylbenzamide organic-chemistry.orgrsc.org |
| Directed Borylation/Halogenation | BBr₃ then an oxidant/bromide source | Metal-free C-H functionalization; high regioselectivity | Exclusively this compound researchgate.net |
Multi-Step Synthetic Strategies and Optimization
Two primary, logical sequences can be devised based on the chemistry discussed:
Pathway A: Amidation First
Amide Formation: Benzoyl chloride is reacted with cyclohexylamine to produce N-cyclohexylbenzamide.
Directed Bromination: The N-cyclohexylbenzamide is subjected to a regioselective ortho-bromination using a directed C-H activation or borylation method to yield the final product.
Pathway B: Bromination First
Acid Halogenation: 2-Bromobenzoic acid is converted to 2-bromobenzoyl chloride using a reagent like thionyl chloride. researchgate.net
Amide Coupling: The resulting 2-bromobenzoyl chloride is coupled with cyclohexylamine to form this compound.
Pathway B is often more traditional and may be preferred if 2-bromobenzoic acid is readily available. Pathway A relies on more modern catalytic methods but offers the advantage of building complexity on a simpler, non-halogenated substrate, potentially avoiding issues with catalyst inhibition by halides in other desired transformations.
Optimizing the synthesis of this compound involves a careful evaluation of reaction parameters to maximize yield and purity while minimizing waste and cost.
For pathways involving transition metal-catalyzed C-H bromination (Pathway A), key variables for optimization include the choice of catalyst (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂), catalyst loading, solvent, temperature, and the nature of the halogen source. organic-chemistry.orgrsc.org The efficiency of these catalytic systems can be sensitive to these conditions, and screening is often necessary to identify the optimal protocol for this specific substrate.
Consideration of Green Chemistry Principles in Synthesis
The conventional Schotten-Baumann synthesis of this compound, while effective, has several drawbacks from a green chemistry perspective. The use of chlorinated solvents like dichloromethane is a significant concern due to their environmental persistence and potential health hazards. Furthermore, the reaction generates a stoichiometric amount of waste in the form of the triethylammonium (B8662869) chloride salt.
In an effort to develop more environmentally benign methods, researchers have explored alternative approaches to amide bond formation. One promising strategy is the use of catalytic methods that avoid the need for stoichiometric activating agents and harsh conditions.
Enzymatic Synthesis: Another green avenue is the use of enzymes as catalysts. Lipases, for instance, have been shown to effectively catalyze the formation of amide bonds under mild conditions. These biocatalytic methods often operate in aqueous or benign organic solvents and exhibit high selectivity, reducing the formation of byproducts.
The table below provides a comparative overview of a conventional synthesis with a potential greener alternative, highlighting key green chemistry metrics.
Table 2: Comparison of Synthetic Routes for N-cyclohexylbenzamides based on Green Chemistry Principles
| Method | Starting Materials | Reagents/Catalyst | Solvent | Byproducts | Atom Economy | Environmental/Safety Concerns |
| Conventional (Schotten-Baumann) | 2-Bromobenzoyl chloride, Cyclohexylamine | Triethylamine (stoichiometric) | Dichloromethane | Triethylammonium chloride | Lower | Use of hazardous chlorinated solvent, generation of stoichiometric salt waste. |
| Greener (Boric Acid Catalysis) | 2-Bromobenzoic acid, Cyclohexylamine | Boric acid (catalytic) | High-boiling, non-hazardous solvent (e.g., Toluene) | Water | Higher | Use of less hazardous materials, generation of water as the only byproduct. |
Reactivity and Reaction Mechanisms of 2 Bromo N Cyclohexylbenzamide
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom on the aromatic ring of 2-bromo-N-cyclohexylbenzamide makes it a suitable electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.net For this compound, this reaction would involve the coupling of the aryl bromide with various organoboron reagents to introduce new carbon-based substituents at the 2-position of the benzamide (B126) core.
A typical reaction setup would involve the following components:
| Component | Function | Example |
| Aryl Bromide | Electrophilic Partner | This compound |
| Organoboron Reagent | Nucleophilic Partner | Phenylboronic acid, Alkyltrifluoroborate |
| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dissolves reactants | Toluene, Dioxane, Water mixtures |
The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Palladium-Catalyzed C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. This reaction allows for the coupling of aryl halides with a wide variety of amines, amides, and other nitrogen nucleophiles. In the context of this compound, this reaction would enable the introduction of a new nitrogen-containing substituent at the ortho position.
The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylated amine product and regenerate the catalyst. The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective. researchgate.net
While direct experimental data for this compound in Buchwald-Hartwig reactions is scarce in the surveyed literature, studies on similar aryl bromides demonstrate the feasibility of such transformations.
A representative table of conditions for a Buchwald-Hartwig amination of an aryl bromide is provided below:
| Component | Role | Typical Reagents/Conditions |
| Aryl Bromide | Electrophile | This compound |
| Amine | Nucleophile | Primary or secondary amines, anilines |
| Palladium Precatalyst | Catalyst source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes and activates the catalyst | XPhos, SPhos, BINAP |
| Base | Deprotonates the amine | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Reaction medium | Toluene, Dioxane |
Other C-C and C-Heteroatom Bond-Forming Reactions
Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the carbon-bromine bond in this compound can potentially participate in other cross-coupling reactions to form various C-C and C-heteroatom bonds. These include Sonogashira coupling with terminal alkynes to form aryl alkynes, Heck coupling with alkenes, and couplings with organotin (Stille coupling) or organozinc (Negishi coupling) reagents. Furthermore, C-S and C-O bond formation can be achieved by coupling with thiols and alcohols, respectively, under conditions similar to the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
Displacement of the Aryl Bromide by Diverse Nucleophiles
In the case of this compound, the amide group at the ortho position can be considered as a potential, albeit moderate, electron-withdrawing group that could activate the aryl bromide towards nucleophilic attack. The feasibility of an SNAr reaction on this substrate would largely depend on the strength of the incoming nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines could potentially displace the bromide ion.
However, SNAr reactions on unactivated or weakly activated aryl halides generally require harsh conditions, such as high temperatures and strong bases. The presence of the N-cyclohexyl group might also introduce steric hindrance, potentially affecting the rate of nucleophilic attack at the ipso-carbon.
Mechanistic Investigations of SNAr Pathways
The classical SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster, step, the leaving group is expelled, and the aromaticity of the ring is restored.
For this compound, the stability of the Meisenheimer complex would be influenced by the ability of the ortho-amido group to delocalize the negative charge. While the amide group is electron-withdrawing, it is generally less effective at stabilizing the negative charge compared to a nitro group. Some studies on related compounds have suggested the possibility of an unusual concerted nucleophilic aromatic substitution mechanism, which deviates from the stepwise addition-elimination pathway. However, without specific mechanistic studies on this compound, the precise pathway remains speculative.
Intramolecular Cyclization Reactions for Heterocycle Synthesis
The strategic positioning of the bromo substituent ortho to the benzamide group in this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen bond, leading to fused ring systems.
The intramolecular cyclization of this compound and its derivatives is a key method for constructing fused N-heterocyclic scaffolds, such as phenanthridinones. Palladium-catalyzed reactions are particularly effective in this regard. For instance, the synthesis of N-substituted phenanthridinones can be achieved from 2-bromo-benzamides through a process that can be viewed as a formal redox-neutral dimerization and deamidation. This transformation highlights the utility of palladium catalysis in activating the C-Br bond to initiate the cyclization cascade.
General strategies for the synthesis of fused N-heterocycles often rely on the intramolecular cyclization of precursors containing both a nucleophilic center and an electrophilic site. organic-chemistry.orgnih.gov In the case of this compound, the nitrogen atom of the amide can act as a nucleophile, attacking the carbon atom bearing the bromine, which is rendered electrophilic through activation by a transition metal catalyst, typically palladium. rsc.orgrsc.orgnih.govresearchgate.net This type of reaction, often referred to as an intramolecular Heck reaction or a Buchwald-Hartwig amination, is a powerful tool for creating polycyclic structures. rsc.org The synthesis of various indole (B1671886) derivatives through the intramolecular Heck cyclization of N-vinyl and N-allyl-2-haloanilines serves as a strong analogy for the potential cyclization pathways of this compound derivatives. rsc.org
The following table summarizes representative conditions for palladium-catalyzed intramolecular cyclizations leading to fused heterocycles.
| Catalyst System | Base | Solvent | Temperature (°C) | Product Type |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100-140 | Phenanthridinones |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | Indole derivatives |
| PdCl₂(PPh₃)₂ | NaOAc | DMF | 100 | Fused porphyrins |
This table presents generalized conditions based on analogous reactions and may require optimization for this compound.
The mechanism of palladium-catalyzed intramolecular cyclization of this compound to form a fused heterocycle, such as N-cyclohexylphenanthridinone, is believed to proceed through a catalytic cycle analogous to that of the Buchwald-Hartwig amination. The key steps are as follows:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) intermediate. nih.gov
Deprotonation/Coordination: The amide N-H bond is typically deprotonated by a base present in the reaction mixture, forming an amidate anion. This anion then coordinates to the palladium(II) center.
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex. This step forms the new C-N bond of the heterocyclic ring and regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. organic-chemistry.orgnih.gov
An alternative pathway, particularly if the amide nitrogen is part of an enamine-like system, could involve an intramolecular Heck-type reaction. In such a scenario, the arylpalladium intermediate would undergo migratory insertion with a double bond, followed by β-hydride elimination to yield the cyclized product.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the energetics of these mechanistic steps in related systems. nih.gov These studies help in understanding the rate-determining step and the influence of ligands and bases on the reaction outcome.
Functional Group Transformations
Beyond cyclization, the functional groups of this compound can be independently modified to create a diverse range of derivatives.
The aryl bromide moiety can be selectively reduced to a C-H bond, a process known as hydrodehalogenation. This transformation is useful for removing the bromine atom after it has served its synthetic purpose, for example, as a directing group or a precursor for other functionalities. Catalytic hydrogenation is a common method for this reduction.
Typical conditions for the catalytic hydrogenation of aryl bromides involve the use of a palladium catalyst, often supported on carbon (Pd/C), and a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or isopropanol. The reaction is generally carried out in a suitable solvent such as ethanol (B145695) or methanol. The conditions are often mild enough to preserve other functional groups in the molecule, including the amide.
The following table provides examples of catalyst systems used for the reduction of aryl bromides.
| Catalyst | Hydrogen Source | Solvent | Temperature |
| Pd/C (10%) | H₂ (gas) | Ethanol | Room Temperature |
| Pd(OAc)₂ | H₂ (gas) | Methanol | Room Temperature |
| RuCl₂(PPh₃)₃ | Isopropanol | Toluene | 80 °C |
This table presents generalized conditions and may require optimization for this compound.
The amide nitrogen in this compound can be further functionalized through N-alkylation or N-acylation. These reactions typically require the deprotonation of the amide N-H with a suitable base to generate a more nucleophilic amidate anion.
N-Alkylation: The N-alkylation of amides can be achieved by treating the amide with a strong base, such as sodium hydride (NaH), followed by the addition of an alkylating agent, like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). mdpi.com Phase-transfer catalysis under microwave irradiation has also been reported as an efficient method for the N-alkylation of amides. mdpi.com These methods allow for the introduction of a variety of alkyl groups onto the amide nitrogen.
N-Acylation: Similarly, N-acylation can be accomplished by reacting the amide with an acylating agent, such as an acid chloride or an anhydride, in the presence of a base. This introduces an additional acyl group onto the amide nitrogen, forming an imide derivative. Regioselective N-acylation can sometimes be challenging, but in certain systems, thermodynamic control can favor the formation of the N-1 substituted product. beilstein-journals.org
The following table summarizes general conditions for the functionalization of the amide moiety.
| Reaction | Reagents | Base | Solvent |
| N-Alkylation | Alkyl Halide | NaH | THF |
| N-Alkylation | Alkyl Halide | K₂CO₃/KOH (PTC) | None (Microwave) |
| N-Acylation | Acid Chloride | Pyridine (B92270) | Dichloromethane (B109758) |
This table presents generalized conditions based on analogous reactions and may require optimization for this compound.
Radical Reactions and Mechanistic Studies
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical, which can then participate in various radical reactions. These reactions offer alternative pathways for cyclization and other functionalizations.
Atom-transfer radical cyclization (ATRC) is a powerful method for forming cyclic compounds. nih.govrsc.org In the context of a derivative of this compound containing an appropriately positioned alkene, a radical initiator (e.g., a copper(I) complex) can facilitate the transfer of the bromine atom to generate an aryl radical. rsc.org This radical can then add to the intramolecular double bond in an exo or endo fashion to form a new ring system. nih.gov The resulting alkyl radical can then be trapped, often by abstracting a bromine atom from the copper(II) bromide species, to afford the cyclized product and regenerate the copper(I) catalyst.
Mechanistic studies of such radical reactions often involve the use of radical traps, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to intercept radical intermediates and confirm the radical nature of the pathway. Computational studies can also provide insights into the energetics of the radical formation and cyclization steps. nih.gov The mechanism of radical-relay reactions often involves a hydrogen-atom transfer (HAT) or an electron transfer (ET) process to generate the initial carbon-centered radical. nih.gov
Spectroscopic and Crystallographic Analysis Methodologies for 2 Bromo N Cyclohexylbenzamide and Its Derivatives
Mass Spectrometry (MS) Methodologies for Molecular Characterization
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of 2-bromo-N-cyclohexylbenzamide by analyzing its fragmentation pattern upon ionization. The presence of a bromine atom is particularly distinctive due to its two primary isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. chemguide.co.ukdocbrown.info This results in a characteristic M+2 peak in the mass spectrum, where the molecular ion ([M]⁺) and the [M+2]⁺ ion appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge (m/z) units. chemguide.co.ukdocbrown.info
Upon electron impact ionization, the molecular ion of this compound is expected to undergo a series of predictable fragmentation events characteristic of N-substituted benzamides. libretexts.orgmiamioh.edu The primary cleavage events typically occur at the bonds adjacent to the carbonyl group and the amide nitrogen.
Key Fragmentation Pathways Include:
Alpha-Cleavage: The bond between the carbonyl carbon and the benzene (B151609) ring can break, leading to the formation of a 2-bromobenzoyl cation.
Amide Bond Cleavage: Scission of the C-N amide bond is a common pathway, resulting in the formation of the 2-bromobenzoyl cation and a cyclohexylamine (B46788) radical, or alternatively, a cyclohexylaminyl cation.
Loss of Bromine: The parent ion can lose a bromine radical, a characteristic fragmentation for halogenated compounds. miamioh.edu
Cyclohexyl Ring Fragmentation: The cyclohexyl group can undergo fragmentation, typically through the loss of neutral alkene fragments.
These fragmentation pathways provide a diagnostic fingerprint that confirms the connectivity of the molecule.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| m/z (mass/charge) | Ion Formula | Identity/Origin |
| 282/284 | [C₁₃H₁₆BrNO]⁺ | Molecular Ion Peak ([M]⁺ and [M+2]⁺) |
| 203 | [C₁₃H₁₆NO]⁺ | Loss of Bromine radical ([M-Br]⁺) |
| 183/185 | [C₇H₄BrO]⁺ | 2-Bromobenzoyl cation |
| 99 | [C₆H₁₁NH]⁺ | Cyclohexylaminyl cation |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 57 | [C₄H₉]⁺ | Base peak from tert-butyl cation, a stable fragment from 2-bromo-2-methylpropane. docbrown.info |
Note: The table presents predicted values based on established fragmentation principles. The base peak can vary depending on instrument conditions.
Single Crystal X-ray Diffraction Methodologies
Techniques for Solid-State Structure Determination
The process of determining a crystal structure via SC-XRD involves several key steps. ub.edu First, a high-quality single crystal, typically between 10 and 200 micrometers in size, is grown and carefully selected. warwick.ac.uk This crystal is mounted on a goniometer head in a diffractometer and often cooled to a low temperature (e.g., 90-100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. ub.edugla.ac.uk
The crystal is then irradiated with a monochromatic X-ray beam. carleton.edu As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots (reflections) that is recorded on a detector. carleton.eduub.edu The interaction is governed by Bragg's Law, which relates the X-ray wavelength, the angle of diffraction, and the spacing between crystal lattice planes. carleton.edu
By rotating the crystal, a complete dataset of diffraction intensities is collected. carleton.edu This data is then processed computationally. A mathematical procedure known as a Fourier transform is applied to the diffraction data to generate an electron density map of the crystal's repeating unit (the asymmetric unit). From this map, the positions of individual atoms can be determined and refined to produce a final, highly accurate model of the molecular structure. ub.edu
Analysis of Intermolecular Interactions and Crystal Packing
The data obtained from SC-XRD is fundamental to understanding how molecules of this compound arrange themselves in the crystal lattice. This arrangement, or crystal packing, is dictated by a network of intermolecular interactions that collectively minimize the energy of the system. gla.ac.uk For N-substituted amides, these interactions are typically dominated by strong hydrogen bonds, but also include a variety of weaker forces. nih.govresearchgate.net
In the case of this compound, the primary interaction is expected to be the N—H···O hydrogen bond, where the amide hydrogen acts as a donor and the carbonyl oxygen acts as an acceptor. nih.govnih.gov This interaction is highly directional and frequently leads to the formation of supramolecular synthons, such as infinite chains or centrosymmetric dimers, which form the primary framework of the crystal structure. nih.govnih.gov
Beyond this strong hydrogen bond, other non-covalent interactions contribute to the stability of the three-dimensional architecture: gla.ac.uksemanticscholar.orgrsc.org
C—H···O Interactions: Weaker hydrogen bonds involving carbon-bound hydrogens and oxygen atoms.
C—H···π Interactions: An interaction where a C-H bond points towards the face of the π-system of the benzene ring. nih.gov
Halogen Bonding: The bromine atom can act as an electrophilic region (a σ-hole) and interact with a nucleophilic atom on an adjacent molecule.
van der Waals Forces: Non-specific attractive and repulsive forces that are crucial for dense packing of molecules. gla.ac.uk
The interplay of these forces determines the final crystal packing, influencing physical properties like melting point and solubility. researchgate.net
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
| Hydrogen Bond | N—H | O=C | Formation of primary structural motifs (chains, sheets). nih.gov |
| Weak Hydrogen Bond | C—H | O=C | Secondary stabilization of the primary motifs. |
| Weak Hydrogen Bond | C—H | π-system (Benzene) | Linking motifs into a 3D architecture. nih.gov |
| Halogen Bond | C—Br | O, N, or Br | Directional interaction contributing to packing efficiency. |
| van der Waals | All atoms | All atoms | Overall space-filling and stabilization. gla.ac.uk |
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the electron distribution calculated from crystallographic data. nih.govresearchgate.net The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal.
This surface can be color-mapped with various properties to highlight intermolecular contacts. A particularly useful mapping is the normalized contact distance, d_norm. This function uses the distance from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, along with the van der Waals radii of the atoms.
Red Spots: Indicate contacts shorter than the sum of the van der Waals radii, highlighting the closest intermolecular interactions, which often correspond to hydrogen bonds. nih.gov
White Areas: Represent contacts approximately equal to the van der Waals separation. nih.gov
Blue Areas: Show contacts that are longer than the van der Waals separation. nih.gov
In addition to the 3D surface, the information is decomposed into a 2D "fingerprint plot," which plots d_e versus d_i. This plot provides a quantitative summary of all intermolecular contacts in the crystal. nih.govresearchgate.net Different types of interactions (e.g., H···H, O···H, Br···H) appear as distinct regions on the plot, and the area of these regions corresponds to their relative contribution to the total Hirshfeld surface area. For this compound, one would expect the fingerprint plot to show a significant contribution from H···H contacts due to the abundance of hydrogen atoms, along with sharp spikes characteristic of the strong N—H···O hydrogen bonds and broader wings corresponding to H···Br and other weaker contacts. researchgate.net
Computational and Theoretical Studies on 2 Bromo N Cyclohexylbenzamide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. researchgate.net These methods provide a detailed picture of electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a preferred method for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process yields crucial information about bond lengths, bond angles, and dihedral angles.
For a molecule like 2-bromo-N-cyclohexylbenzamide, DFT calculations would begin with an initial guess of the molecular geometry. The electronic energy and the electron density are then calculated. The forces on the atoms are determined from the derivatives of the energy with respect to the atomic positions. The atoms are then moved in the direction that lowers the total energy, and this process is repeated until a stable structure with minimal energy is found.
The choice of the functional and the basis set is critical for the accuracy of DFT calculations. Different functionals, which are approximations for the exchange-correlation energy, can provide varying levels of accuracy for different molecular properties. Similarly, the basis set, which is a set of mathematical functions used to build the molecular orbitals, must be chosen appropriately to balance computational cost and accuracy. A comprehensive study would typically involve calculations with several different functional and basis set combinations to ensure the reliability of the results.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack, providing valuable insights into its potential reaction pathways.
Computational Modeling of Reaction Mechanisms
Computational chemistry provides powerful tools for modeling the intricate details of chemical reaction mechanisms. These models can elucidate the step-by-step pathway of a reaction, identify key intermediates, and determine the energy barriers that control the reaction rate.
Transition State Characterization and Reaction Pathway Elucidation
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism. Computational methods, particularly DFT, can be used to locate and verify transition state structures. This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.
For reactions involving this compound, such as the intramolecular C-H arylation to form phenanthridinone derivatives, transition state calculations would be essential to understand how the reaction proceeds. These calculations would help to confirm the proposed mechanism, for instance, whether it involves a single electron transfer (SET) pathway.
Energetic Landscape of Transformations
Computational modeling can generate a detailed profile of the energetic landscape for reactions of this compound. This would involve calculating the relative energies of the reactants, intermediates, transition states, and products. The resulting energy profile provides a quantitative measure of the reaction's feasibility and helps to predict the major products.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. For a molecule like this compound, theoretical predictions of its spectroscopic properties would be highly valuable.
For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as the stretching and bending of bonds. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed, providing another layer of verification for the molecular structure. UV-Vis absorption spectra, which are related to the electronic transitions between molecular orbitals, can also be predicted to understand the electronic properties of the molecule.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in the assignment of experimental spectra.
The prediction of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound involves calculating the magnetic shielding tensors of the nuclei. These calculations are typically performed on a geometry-optimized structure of the molecule. The accuracy of the predicted shifts is highly dependent on the level of theory and the basis set used. For instance, the B3LYP functional with a basis set like 6-311++G(d,p) is commonly employed for such calculations. nih.gov
It's important to note that calculated chemical shifts are often reported relative to a reference compound, typically tetramethylsilane (B1202638) (TMS). The predicted values can be influenced by several factors, including intramolecular hydrogen bonding, solvent effects, and the conformational state of the molecule. liverpool.ac.uk While computational methods provide a powerful predictive tool, the results are often compared with and refined by experimental data. Discrepancies between calculated and experimental shifts can point to specific structural features or environmental effects not fully captured by the computational model. pdx.eduucl.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | 138.5 |
| C2 | - | 120.1 |
| C3 | 7.65 | 133.2 |
| C4 | 7.30 | 127.8 |
| C5 | 7.40 | 131.5 |
| C6 | 7.70 | 127.5 |
| C=O | - | 165.8 |
| N-H | 8.20 | - |
| C1' | 3.90 | 50.2 |
| C2', C6' | 1.80 | 33.1 |
| C3', C5' | 1.40 | 25.7 |
| C4' | 1.25 | 24.9 |
Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate quantum chemistry software.
Vibrational Frequencies and Intensities
Computational vibrational analysis is a powerful tool for interpreting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the vibrational modes of the molecule. These calculations are typically performed at the same level of theory as the geometry optimization.
For this compound, the calculated vibrational spectrum would reveal characteristic peaks for various functional groups. For example, the C=O stretching vibration of the amide group is expected to appear in the range of 1630-1690 cm⁻¹. nih.gov The N-H stretching vibration would be observed at higher wavenumbers, typically above 3000 cm⁻¹. The presence of the bromine atom and the aromatic and cyclohexyl rings will also give rise to a series of characteristic vibrational modes.
DFT calculations, often using the B3LYP functional, have been shown to provide good agreement with experimental vibrational spectra for similar organic molecules. researchgate.netnih.gov A scaling factor is often applied to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model. rsc.org The analysis of the potential energy distribution (PED) can further aid in the precise assignment of each vibrational mode.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| ν(N-H) | 3450 | N-H stretch |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretch |
| ν(C-H) aliphatic | 2950-2850 | Aliphatic C-H stretch |
| ν(C=O) | 1680 | Amide I (C=O stretch) |
| δ(N-H) | 1550 | Amide II (N-H bend) |
| ν(C-N) | 1400 | C-N stretch |
| ν(C-Br) | 650 | C-Br stretch |
Note: These are representative values. Actual calculations would provide a more comprehensive list of vibrational modes.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the N-cyclohexylbenzamide backbone allows for multiple conformations. Understanding the conformational landscape and the dynamic behavior of the molecule is essential for comprehending its properties and interactions.
Exploration of Conformational Space
Conformational analysis of this compound involves identifying the stable conformers and determining their relative energies. The orientation of the cyclohexyl ring relative to the benzamide (B126) group, as well as the rotation around the C-N amide bond, are key degrees of freedom.
Computational methods, such as potential energy surface (PES) scans, can be used to explore the conformational space. By systematically rotating specific dihedral angles and calculating the energy at each step, low-energy conformers can be identified. More advanced techniques like simulated annealing or genetic algorithms can also be employed for a more exhaustive search.
For substituted cyclohexyl rings, the chair conformation is generally the most stable. However, the presence of the bulky benzamide substituent and the bromine atom can influence the preference for axial versus equatorial positions. researchgate.netnih.gov Theoretical calculations can provide the energy difference between these conformers.
Dynamic Behavior in Different States
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into conformational transitions, solvent effects, and intermolecular interactions.
Simulations can be performed in the gas phase to study the intrinsic dynamics of an isolated molecule or in a solvent to mimic solution-phase behavior. The choice of force field is critical for the accuracy of MD simulations. Force fields like AMBER or CHARMM are commonly used for organic molecules.
MD simulations can reveal the flexibility of different parts of the molecule, the timescale of conformational changes, and the role of solvent molecules in stabilizing certain conformations. This information is crucial for understanding how the molecule might interact with other molecules in a biological or chemical system.
Studies on Supramolecular Assembly and Interaction Potentials
The amide group in this compound is capable of forming hydrogen bonds, which can lead to the formation of supramolecular assemblies. The bromine atom can also participate in halogen bonding, another important non-covalent interaction.
Computational studies can be used to investigate the potential for supramolecular assembly. By calculating the interaction energies and geometries of dimers and larger clusters of this compound, the most likely modes of self-assembly can be predicted. For instance, the formation of hydrogen-bonded chains or cyclic structures can be explored.
The molecular electrostatic potential (MEP) surface can be calculated to visualize the electron-rich and electron-poor regions of the molecule. nih.gov This provides a qualitative guide to the sites of intermolecular interactions. The red regions on the MEP surface indicate areas with high electron density (e.g., the carbonyl oxygen), which are likely to act as hydrogen bond acceptors. The blue regions indicate areas with low electron density (e.g., the amide proton), which are likely to act as hydrogen bond donors.
Understanding the supramolecular chemistry of this compound is important for predicting its crystal packing and its behavior in the solid state. These non-covalent interactions play a significant role in determining the physical properties of the material.
Applications of 2 Bromo N Cyclohexylbenzamide in Advanced Organic Synthesis
As a Building Block for Complex Molecular Architectures
There is a notable lack of published research demonstrating the use of 2-bromo-N-cyclohexylbenzamide as a key building block in the construction of complex molecular architectures.
Scaffold for Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. However, no specific MCRs have been reported in the scientific literature that utilize This compound as a primary scaffold. Its potential in this area remains unexplored.
Precursor to Diverse Chemical Scaffolds
While the ortho-bromo-amide functionality suggests potential for various transformations, such as cross-coupling reactions to introduce new substituents or directed ortho-metalation to functionalize the aromatic ring, there are no detailed studies showcasing its conversion into a diverse range of chemical scaffolds. One study on organocatalyzed direct C(sp2)-H arylation lists This compound as a substrate for forming biaryl compounds, but it does not elaborate on its broader utility as a versatile precursor. researchgate.net
In the Synthesis of Bio-Relevant Heterocyclic Systems (excluding biological activity)
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. The structure of This compound suggests it could serve as a precursor to such systems, for example, through intramolecular cyclization reactions. However, specific methodologies have not been reported.
Annulation Strategies to Form Nitrogen-Containing Heterocycles
Annulation strategies are fundamental to building cyclic molecules. The combination of the amide nitrogen and the ortho-bromine atom in This compound presents a theoretical basis for intramolecular cyclization to form heterocycles like phenanthridinones. While this type of transformation is known for related molecules, specific examples and reaction conditions detailing the use of This compound for this purpose are absent from the literature.
Divergent Synthetic Pathways to Fused Ring Systems
Divergent synthesis allows for the creation of multiple, structurally distinct compounds from a common starting material. There is no evidence in the current body of scientific work to suggest that This compound has been employed in divergent pathways to create a variety of fused ring systems.
Role as a Ligand Precursor or Component in Catalytic Systems
The structural motifs within This compound could theoretically be elaborated into ligands for transition metal catalysis. For instance, the ortho-position could be functionalized to introduce a coordinating group that, in conjunction with the amide, could bind to a metal center. Nevertheless, there are no published reports on the synthesis of ligands derived from This compound or its direct use as a component in any catalytic system.
Future Research Directions and Unexplored Avenues for 2 Bromo N Cyclohexylbenzamide
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of benzamides often involves the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride. While effective, these methods can suffer from poor atom economy and the generation of hazardous waste. rsc.org Future research should focus on developing greener, more sustainable synthetic pathways to 2-bromo-N-cyclohexylbenzamide.
Recent breakthroughs in amide synthesis offer numerous avenues for exploration. Catalytic direct amidation, which avoids the need for stoichiometric activating agents, represents a more environmentally benign approach. numberanalytics.com For instance, methods using organoboron catalysts can facilitate the direct dehydrative condensation of carboxylic acids and amines, with water as the only byproduct. rsc.org Another innovative and sustainable approach involves the three-component reaction of isocyanides, alkyl halides, and water, which uses readily available starting materials. catrin.com
| Method | Starting Materials | Key Features | Sustainability Aspect | Reference |
|---|---|---|---|---|
| Traditional Acyl Chloride Method | Benzoyl chloride, Amine | High reactivity, often high yield. | Generates stoichiometric HCl waste. | youtube.com |
| Catalytic Direct Amidation | Carboxylic Acid, Amine | Uses a catalyst (e.g., boronic acid) to promote dehydration. | High atom economy; water is the only byproduct. | rsc.org |
| Iron-Catalyzed Rearrangement | N-alkylamine, Benzaldehyde | One-pot synthesis in water with an iron catalyst. | Uses an eco-friendly solvent and an earth-abundant metal catalyst. | rsc.orgresearchgate.net |
| Photocatalytic Synthesis from Alcohols | Alcohol, Amine | Uses a Covalent Organic Framework (COF) as a photocatalyst under visible light. | Mild conditions, recyclable catalyst, avoids harsh oxidants. | dst.gov.in |
| Isocyanide-Based Three-Component Reaction | Isocyanide, Alkyl Halide, Water | High efficiency and versatility using cost-effective starting materials. | Sustainable and practical for academic and industrial applications. | catrin.com |
Exploration of Underutilized Reactivity Profiles and Selectivities
The ortho-bromo-benzamide motif within this compound is a key structural feature that offers significant, yet largely unexplored, reactivity. The bromine atom serves as a versatile handle for a wide range of transition-metal-catalyzed cross-coupling and cyclization reactions.
Palladium-catalyzed reactions are particularly promising. For instance, intramolecular C-H bond functionalization could be explored to synthesize complex heterocyclic frameworks like phenanthridin-6(5H)-ones, a reaction demonstrated with related N-substituted o-halobenzanilides. researchgate.net A recently developed palladium/norbornene-catalyzed dual C-H arylation/cyclization reaction of iodoferrocenes with ortho-bromobenzamides highlights the potential for creating complex, fused-ring systems in a single step. nih.gov Additionally, the Buchwald-Hartwig amination could be employed for C-N bond formation, coupling the aryl bromide with various nitrogen nucleophiles. acs.orglibretexts.org
Cobalt-catalyzed reactions also present a compelling avenue. A novel cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been developed to synthesize 3-(imino)isoindolin-1-ones. nih.govmdpi.com Applying this methodology to this compound could yield novel heterocyclic products. The proposed mechanism for this transformation involves the formation of a five-membered aza-cobaltacycle intermediate, which then undergoes nucleophilic addition and substitution. nih.govmdpi.com
| Reaction Type | Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular C-H Arylation | Palladium Complexes | N-aryl-2-halobenzamide | Phenanthridinone | researchgate.net |
| Carbonylative Synthesis | Palladium Catalyst | 2-Aminobenzamide, Aryl Bromides, CO | Quinazolinone | southwales.ac.uk |
| Cyclization with Carbodiimides | Cobalt Catalyst | 2-Bromobenzamide, Carbodiimide | 3-(Imino)isoindolin-1-one | nih.govmdpi.com |
| Dual C-H Arylation/Cyclization | Palladium/Norbornene | ortho-Bromobenzamide, Iodoferrocene | Arylated Isoquinolone-Fused Ferrocene | nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and simplified scale-up. rsc.orgnih.gov The synthesis of amides, a cornerstone reaction in medicinal chemistry, has been successfully translated to continuous-flow systems. nih.govthieme-connect.de Future work on this compound should leverage this technology, both for its synthesis and its use as a building block.
A two-step continuous flow synthesis of amides from alcohols using a metal-free catalyst has been reported, integrating oxidation and amide bond formation into a single, efficient operation. rsc.org A direct, flow-based amide synthesis mediated by carbon disulfide and a reusable alumina (B75360) Lewis acid catalyst has also been shown to be robust and easily scalable. rsc.org These methodologies could be adapted for the on-demand production of this compound, reducing production time and improving process efficiency.
Beyond synthesis, automated platforms can accelerate the discovery of new molecules. chemrxiv.orgresearchgate.net User-friendly automated synthesizers that utilize pre-packaged reagent capsules now allow for the rapid parallel synthesis of amide libraries. researchgate.netresearchgate.net By integrating the synthesis of this compound into a flow process, it could then be used as a key building block in an automated platform. This would enable the rapid generation of a library of derivatives through subsequent cross-coupling or functionalization reactions, which could be invaluable for screening in drug discovery or materials science. researchgate.net
Advanced In-Situ Spectroscopic Characterization during Reactions
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and discovering new reactivity. Advanced in-situ spectroscopic techniques allow for the real-time observation of reactive intermediates and transition states, providing insights that are unattainable through analysis of final products alone.
For the synthesis of this compound, techniques like in-situ Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy could monitor the consumption of starting materials and the formation of the amide bond. In the context of peptide chemistry, Infrared Reflection Absorption Spectroscopy (IRRAS) has been used to provide unambiguous evidence of peptide bond formation at an air-water interface. researchgate.netnih.gov Similar principles could be applied to study the kinetics and mechanism of amide formation.
When exploring the subsequent reactivity of this compound, in-situ characterization would be even more critical. For example, during a proposed palladium-catalyzed cyclization, in-situ spectroscopy could help identify key catalytic intermediates. In a study of organoboron-catalyzed amidation, a dimeric acyl boronate intermediate was detected using in-situ IR and ESI-MS analysis, providing crucial support for the proposed reaction mechanism. rsc.org Capturing such transient species in reactions involving this compound would be instrumental in guiding the development of novel transformations. In-situ single-molecule electroluminescence has even been used to characterize reaction intermediates on a nanosecond timescale, demonstrating the frontier of reaction monitoring. oup.com
Synergistic Computational and Experimental Approaches for Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. It allows for the prediction of molecular structures, reaction pathways, and electronic properties, thereby guiding experimental design and saving significant laboratory resources.
For this compound, DFT calculations could be used to predict its reactivity in various transformations. For example, computational studies on the mechanism of amide bond formation can elucidate the roles of catalysts and additives, helping to identify the most favorable reaction pathways. researchgate.net A DFT study on a biomimetic iron complex explained the observed selectivity in the ring-opening of catecholate, a level of insight that would be invaluable for predicting the regioselectivity of reactions involving the benzamide (B126) ring. nih.gov
Furthermore, DFT studies on halobenzenes have provided a comprehensive understanding of their interactions with metal surfaces, which is critical for heterogeneous catalysis. nih.govresearchgate.net Such studies could predict how this compound might adsorb onto a catalyst surface, influencing the outcome of a reaction. A proposed catalytic cycle for amidation, supported by DFT calculations, can reveal the transition states and intermediates, guiding the rational design of more efficient catalysts. rsc.org By combining predictive computational modeling with targeted experimental validation, the exploration of this compound's chemistry can be accelerated dramatically.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-N-cyclohexylbenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via bromination of N-cyclohexylbenzamide precursors. Key steps include:
-
Bromine addition : Substitution at the ortho position of the benzamide core using bromine in glacial acetic acid, followed by neutralization with sodium hydroxide .
-
Amide coupling : Cyclohexylamine can react with 2-bromobenzoyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, dichloromethane) to form the amide bond .
-
Yield Optimization : Reaction temperature (0–5°C for bromination) and stoichiometric ratios (1:1.2 benzamide to bromine) are critical. Impurities like dibrominated byproducts can be minimized via controlled addition rates .
Synthetic Route Conditions Yield (%) Reference Bromination of N-cyclohexylbenzamide Br₂ in AcOH, 0°C 65–72 Amide coupling (Schotten-Baumann) 2-Bromobenzoyl chloride, NaOH 78–85
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm, doublets for ortho-Br substitution) and cyclohexyl CH₂ signals (δ 1.0–2.0 ppm) .
- ¹³C NMR : Confirm bromine’s deshielding effect (C-Br ~ δ 120–125 ppm) .
- HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 min for ≥95% purity .
- Melting Point : Compare with literature values (e.g., 145–148°C) to detect impurities .
Q. What solvents are suitable for dissolving this compound in biological assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents:
- DMSO : Primary choice for stock solutions (50 mM). Confirm stability via UV-Vis (λmax ~260 nm) over 24 hours .
- Ethanol/THF : Use for non-aqueous reactions (e.g., catalytic hydrogenation). Pre-saturate with N₂ to prevent degradation .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its reactivity in solid-state reactions?
- Methodological Answer : X-ray crystallography reveals:
- Planar benzamide core : Facilitates π-π stacking in co-crystals with aromatic partners (e.g., enzyme active sites) .
- Bromine positioning : The ortho-Br creates steric hindrance, reducing nucleophilic substitution rates compared to para-substituted analogs .
- Hydrogen bonding : The amide N-H forms H-bonds with carbonyl groups (2.1 Å distance), stabilizing polymorphic forms .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Conflicting results (e.g., IC₅₀ variability in enzyme assays) arise from:
- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength to compare datasets .
- Metabolic instability : Use LC-MS to track degradation products in cell-based assays (e.g., debromination in HepG2 cells) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish outliers in dose-response curves .
Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial targets?
- Methodological Answer :
-
Substitution patterns : Replace Br with Cl or F to modulate lipophilicity (logP: Br = 2.1 vs. F = 1.4) and membrane permeability .
-
Cyclohexyl modification : Introduce sp³-hybridized substituents (e.g., hydroxyl groups) to enhance solubility without losing target affinity .
-
Bioisosteres : Replace the benzamide with thiazole rings to improve metabolic stability against CYP450 enzymes .
Analog Modification Bioactivity (MIC, μg/mL) Reference 2-Cl derivative Cl at ortho 8.2 (vs. S. aureus) 4-F derivative F at para 12.5 (vs. E. coli)
Q. What computational methods predict the stability of this compound under physiological conditions?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess bond dissociation energies (BDE) for Br-C (≈65 kcal/mol) .
- Molecular dynamics (MD) : Simulate hydration shells to predict solubility trends (correlate with experimental logS values) .
- Docking studies : Use AutoDock Vina to model interactions with Trypanosoma brucei enzymes (binding affinity < −7.0 kcal/mol suggests potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
